molecular formula C10H10Cl2N4O2S B2409503 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride CAS No. 2034430-99-2

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

Cat. No.: B2409503
CAS No.: 2034430-99-2
M. Wt: 321.18
InChI Key: CLCMMIVQSIBOFO-UHFFFAOYSA-N
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Description

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is a heterocyclic compound with the molecular formula C10H10Cl2N4O2S and a molecular weight of 321.18 g/mol

Mechanism of Action

Target of Action

The primary target of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The lipophilicity of a compound plays a significant role in its absorption, distribution, metabolism, and excretion (adme) properties . Therefore, the lipophilicity of this compound could influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest. This can induce apoptosis in cancer cells, providing a potential therapeutic effect . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: Similar in structure but with a different position of the chlorine atom.

    4-amino-2-chloropyridine: A chloroaminoheterocyclic compound with different applications.

    (5-chloro-2-pyrazinyl)methanol: Another pyrazine derivative with distinct properties.

Uniqueness

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCMMIVQSIBOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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